molecular formula C14H10Cl2N2O2S2 B2530576 Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- CAS No. 441291-89-0

Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-

Cat. No.: B2530576
CAS No.: 441291-89-0
M. Wt: 373.27
InChI Key: WYJIGKDTXLNJCD-SAPNQHFASA-N
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Description

Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- is a complex organic compound characterized by its thiophene ring, carboxamide group, and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown promise in various assays, indicating potential bioactivity. It may be used in the development of new pharmaceuticals or as a tool in biological research to study enzyme interactions and cellular processes.

Medicine: In medicine, the compound's derivatives could be explored for their therapeutic potential. Its structural features may make it suitable for targeting specific biological pathways or receptors, leading to the development of new drugs.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide derivatives

  • Benzothiazole derivatives

  • Methoxy-substituted benzothiazoles

Uniqueness: Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- stands out due to its specific substitution pattern and the presence of both thiophene and benzothiazole moieties. This combination provides unique chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-18-11-8(20-2)4-3-5-9(11)21-14(18)17-13(19)7-6-10(15)22-12(7)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJIGKDTXLNJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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